6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Anti-inflammatory COX inhibition Carrageenan-induced edema

6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1017422-44-4, molecular formula C₇H₈N₄O₂S, MW 212.23 g/mol) is a heterocyclic small molecule belonging to the triazolothiadiazine family. It features a fused 1,2,4-triazole and 1,3,4-thiadiazine ring system with a methyl substituent at position 3 and a carboxymethyl (acetic acid) side chain at position 6.

Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
CAS No. 1017422-44-4
Cat. No. B3073263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS1017422-44-4
Molecular FormulaC7H8N4O2S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(CS2)CC(=O)O
InChIInChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(3-14-7)2-6(12)13/h2-3H2,1H3,(H,12,13)
InChIKeyPOMCYTYQBNQPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine – Core Scaffold, Physicochemical Identity, and Procurement Starting Point


6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1017422-44-4, molecular formula C₇H₈N₄O₂S, MW 212.23 g/mol) is a heterocyclic small molecule belonging to the triazolothiadiazine family. It features a fused 1,2,4-triazole and 1,3,4-thiadiazine ring system with a methyl substituent at position 3 and a carboxymethyl (acetic acid) side chain at position 6 [1]. This compound was first synthesized and biologically evaluated as part of a series of carboxymethyl- and carboxy-derivatives of 7H- and 5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, where its structure was confirmed by IR, NMR, and mass spectrometry [1]. Commercially, it is available from multiple suppliers as a research-grade chemical with certified purity levels typically ≥98% .

Why 6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Cannot Be Replaced by Generic Triazolothiadiazine Analogs


Triazolothiadiazines as a class exhibit broad biological activity, but specific substituent combinations dictate potency, selectivity, and physicochemical behavior. The presence of the 3-methyl group combined with the 6-carboxymethyl moiety in 6-(carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine creates a distinct steric and electronic environment that cannot be replicated by analogs carrying different substituents at either position. For instance, 3,6-diaryl- or 3-alkyl-6-aryl derivatives display markedly different anti-inflammatory profiles and gastric safety margins compared to the carboxymethyl-substituted series [1]. The carboxylic acid functionality at position 6 also confers pH-dependent solubility and the potential for salt formation, which is absent in neutral 6-aryl or 6-heteroaryl congeners [2]. Simply interchanging in-class compounds risks losing the specific activity profile, solubility characteristics, or target engagement that the 3-methyl-6-carboxymethyl substitution pattern uniquely provides.

Quantitative Differentiation Evidence: 6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine vs. Closest Analogs


Anti-Inflammatory Activity: Carboxymethyl at Position 6 vs. Aryl or Heteroaryl Substituents

In the foundational study by Mazzone et al., 6-(carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine was evaluated alongside several carboxymethyl- and carboxy-derivatives for anti-inflammatory activity using the carrageenan-induced rat paw edema model [1]. Although the published abstract does not provide exact percent inhibition values for each individual compound, the study established that the carboxymethyl-substituted series (including the 3-methyl derivative) exhibited measurable anti-inflammatory-analgesic activity [1]. By contrast, 3,6-disubstituted analogs bearing aryl groups at position 6 (e.g., 3-ethyl-6-phenyl or 3-methyl-6-(4-chlorophenyl) derivatives) reported by Tozkoparan et al. (2009) showed variable anti-inflammatory activity ranging from mild (~20% inhibition) to significant (~60% inhibition) depending on the nature of the 6-aryl substituent, with electron-withdrawing groups on the phenyl ring enhancing activity [2]. The carboxymethyl substituent represents a distinct pharmacophoric choice that shifts the physicochemical property space relative to aryl-substituted analogs, potentially affecting oral bioavailability, distribution, and metabolic stability in ways that the 6-aryl series does not [3]. Direct head-to-head quantitative comparison between the target compound and specific 6-aryl analogs is not available in the published record; this evidence is therefore classified as cross-study comparable class-level inference.

Anti-inflammatory COX inhibition Carrageenan-induced edema

Antimicrobial Spectrum: Carboxymethyl Derivatives vs. 6-Aryl Triazolothiadiazines

The Mazzone et al. study subjected the synthesized carboxymethyl- and carboxy-derivatives, including 6-(carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, to microbiological screening against various species of mycetes (fungi) and bacteria [1]. The abstract confirms that antimicrobial evaluation was performed on multiple microbial species, establishing baseline antimicrobial potential for the carboxymethyl series [1]. In parallel, other triazolothiadiazine derivatives bearing aryl or heteroaryl substituents at position 6 have been reported to exhibit antimicrobial activity with MIC values typically in the range of 12.5–100 µg/mL against Gram-positive and Gram-negative bacteria, depending on the specific substituent [2]. The carboxymethyl group provides a distinct hydrogen-bond donor/acceptor profile and acidity (pKa ~3–5 for the carboxylic acid) absent in 6-aryl analogs, which may influence penetration through bacterial membranes and binding to intracellular targets [3]. Exact MIC values for the target compound are not publicly available from the abstract, placing this evidence at the class-level inference tier.

Antimicrobial Antifungal Antibacterial

Purity Benchmarking: Commercial Supply Quality vs. In-House Synthesized Triazolothiadiazines

Commercially sourced 6-(carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine from LeYan (Product No. 1435149) is certified at 98% purity . This compares favorably to typical in-house synthesized triazolothiadiazine derivatives, which are often reported with yields of 60–85% and purities requiring chromatographic purification to reach >95% [1]. For procurement decisions, a pre-qualified 98% purity specification reduces the burden of initial purification and characterization, enabling direct use in biological assays. In contrast, the closely related analog 6-(carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is less widely stocked by major suppliers, potentially extending lead times and requiring custom synthesis . This represents a direct procurement-relevant differentiation: the 3-methyl derivative is a catalog item with defined purity, while the 3-isopropyl and other 3-alkyl analogs often require bespoke synthesis.

Purity Quality control Procurement

Gastric Safety Profile: Carboxymethyl Series vs. Aryl-Substituted Triazolothiadiazines

The 2009 study by Tozkoparan et al. demonstrated that among 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, compound 2c (bearing a 4-fluorophenyl group at position 6) exhibited significant analgesic and anti-inflammatory activity without inducing any gastric lesions and with minimal lipid peroxidation [1]. This finding highlights that the substituent at position 6 is a critical determinant of gastric safety within this scaffold. The carboxymethyl substituent at position 6 in the target compound is chemically distinct from the 4-fluorophenyl group, and its influence on gastric toxicity has been preliminarily assessed in the Mazzone et al. pharmacological screening, though no quantitative ulcer index data are available from the abstract [2]. By class-level inference, the acidic carboxymethyl group may be associated with a different gastric irritation profile compared to neutral aryl substituents, similar to structure–activity relationships observed in other NSAID-like heterocycles [3]. Direct comparative gastric toxicity data between the 3-methyl-6-carboxymethyl and 3-methyl-6-aryl derivatives are not published, placing this evidence at the supporting tier.

Gastric toxicity Ulcerogenicity Safety margin

High-Value Application Scenarios for 6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Based on Evidence


Anti-Inflammatory Lead Optimization with a Carboxylic Acid Pharmacophore

Research groups pursuing novel anti-inflammatory agents with a carboxylic acid moiety—a privileged pharmacophore in NSAID design (e.g., ibuprofen, diclofenac)—can deploy 6-(carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine as a starting scaffold. The compound's established anti-inflammatory activity in the carrageenan-induced edema model [1], combined with the synthetic tractability of the carboxymethyl group for amide or ester prodrug formation, makes it a rational alternative to 6-aryl triazolothiadiazines that lack this functionality [2].

Chemical Biology Probe Development via Carboxylic Acid Conjugation

The free –CH₂COOH group at position 6 enables direct conjugation to amino-terminated linkers, biotin, fluorescent dyes, or affinity matrices using standard carbodiimide chemistry. This is a key advantage over 6-aryl or 6-heteroaryl triazolothiadiazine analogs, which require additional synthetic steps to introduce a reactive handle [2]. Researchers building chemical probes for target identification or pull-down experiments should select the 6-carboxymethyl derivative as the most straightforward entry point for bioconjugation.

Antimicrobial Screening Libraries with Carboxylic Acid Diversity

The compound's confirmed antimicrobial screening against multiple mycetes and bacterial species [1] supports its inclusion in diversity-oriented screening libraries where carboxylic acid-containing heterocycles are underrepresented. Its 98% commercial purity allows direct dissolution and plating without additional purification, reducing workflow friction for high-throughput screening campaigns.

Structure-Activity Relationship (SAR) Studies at the 3-Position of Triazolothiadiazines

With the 6-carboxymethyl group held constant, the 3-methyl substituent provides a baseline for systematic SAR exploration. The commercially available 98% pure compound can serve as a reference standard against which 3-ethyl, 3-isopropyl, 3-phenyl, and 3-substituted-phenyl analogs are compared for biological activity, metabolic stability, and physicochemical properties. The limited commercial availability of 3-isopropyl and other 3-alkyl analogs further positions the 3-methyl derivative as the most accessible starting point for such comparative studies.

Quote Request

Request a Quote for 6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.